molecular formula C19H22ClN3O B2365814 4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide CAS No. 895885-88-8

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2365814
CAS No.: 895885-88-8
M. Wt: 343.86
InChI Key: ZFISYMUVOPQLPA-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with 4-methylphenylpiperazine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

For industrial production, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
  • N-(4-methylphenyl)piperazine-1-carboxamide
  • 4-(2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide

Uniqueness

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide is unique due to the presence of both chloro and methyl groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity compared to other piperazine derivatives.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-3-7-17(8-4-14)21-19(24)23-11-9-22(10-12-23)18-13-16(20)6-5-15(18)2/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFISYMUVOPQLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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